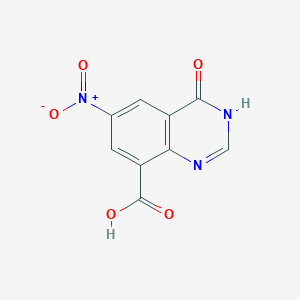
6-nitro-4-oxo-1H-quinazoline-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-nitro-4-oxo-1H-quinazoline-8-carboxylic acid is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-4-oxo-1H-quinazoline-8-carboxylic acid typically involves the Niementowski quinazoline synthesis. This method involves the reaction of anthranilic acids with amides to construct the 4-oxo-3,4-dihydroquinazoline ring . The reaction conditions often require high temperatures and can be lengthy and tedious .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis has been explored to enhance the efficiency and sustainability of the process . Microwave irradiation provides a unique, effective, and greener source of energy compared to conventional heating, resulting in the rapid formation of desired compounds .
Analyse Des Réactions Chimiques
Types of Reactions
6-nitro-4-oxo-1H-quinazoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various organic solvents . The conditions for these reactions can vary, but they often involve refluxing and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized quinazolinone derivatives .
Applications De Recherche Scientifique
6-nitro-4-oxo-1H-quinazoline-8-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-nitro-4-oxo-1H-quinazoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinazolinone structure and exhibit diverse biological activities.
Quinolin-2,4-diones: These compounds are also structurally related and have significant pharmaceutical importance.
Uniqueness
6-nitro-4-oxo-1H-quinazoline-8-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, in particular, allows for a variety of chemical modifications and potential therapeutic applications .
Propriétés
Formule moléculaire |
C9H5N3O5 |
|---|---|
Poids moléculaire |
235.15 g/mol |
Nom IUPAC |
6-nitro-4-oxo-3H-quinazoline-8-carboxylic acid |
InChI |
InChI=1S/C9H5N3O5/c13-8-5-1-4(12(16)17)2-6(9(14)15)7(5)10-3-11-8/h1-3H,(H,14,15)(H,10,11,13) |
Clé InChI |
LFBFLVREWCTKLY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1C(=O)NC=N2)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













